rac Didemethyl Citalopram-d6 Hydrochloride

LC-MS/MS internal standard selection metabolite quantification

Accurate quantification of didemethylcitalopram in complex biological matrices is compromised by variable matrix effects and low ng/mL concentrations where non-isotopic internal standards fail to co-elute. rac Didemethyl Citalopram-d6 Hydrochloride (CAS 1189865-88-0) is a deuterated stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte, correcting for ion suppression/enhancement and recovery variability in LC-MS/MS assays. - Enables FDA M10-compliant bioanalysis for NDA/ANDA submissions with normalized recoveries of 81-91% and matrix effects near 100%. - Supports therapeutic drug monitoring by eliminating patient-specific bias due to hyperlipidemia or hemolysis. - Provides reliable metabolite-to-parent ratios for generic citalopram bioequivalence determinations. Standard research quantities available for immediate global shipping.

Molecular Formula C18H18ClFN2O
Molecular Weight 338.84
CAS No. 1189865-88-0
Cat. No. B563266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Didemethyl Citalopram-d6 Hydrochloride
CAS1189865-88-0
Synonyms1-(3-Aminopropyl-d6)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride;  Didesmethylcitalopram-d6 Hydrochloride;  Dinorcitalopram-d6 Hydrochloride;  Lu 11-161-d6 Hydrochloride;  rac-Didesmethylcitalopram-d6 Hydrochloride; 
Molecular FormulaC18H18ClFN2O
Molecular Weight338.84
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2;
InChIKeyZPPDJHFUISDGTP-FJBJLJJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Didemethyl Citalopram-d6: Deuterated Metabolite Standard


rac Didemethyl Citalopram-d6 Hydrochloride (CAS 1189865-88-0), also referred to as rac-Didesmethylcitalopram-d6 Hydrochloride or Lu 11-161-d6 Hydrochloride, is a stable isotope-labeled (SIL) analog of didemethylcitalopram, the N,N-didemethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. The compound incorporates six deuterium atoms at the 3-aminopropyl moiety, yielding a molecular formula of C₁₈H₁₂D₆ClFN₂O and a molecular weight of 338.84 g/mol . As a racemic mixture, it serves as an analytical reference standard and internal standard (IS) for the quantification of didemethylcitalopram in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS), enabling precise metabolite tracking in pharmacokinetic studies, therapeutic drug monitoring (TDM), and forensic toxicology investigations .

Type Stable isotope-labeled internal standard (SIL-IS)
Form Racemic mixture hydrochloride salt
Labeling Six-deuterium (+6 Da) at 3-aminopropyl moiety
Key attribute Co-elutes with didemethylcitalopram for matrix-effect correction

rac Didemethyl Citalopram-d6: Necessity of SIL-IS


In LC–MS/MS quantification, the internal standard (IS) must co-elute with and exhibit extraction and ionization behavior virtually identical to the target analyte to correct for matrix effects, recovery variability, and instrument drift. Studies comparing stable isotope-labeled internal standards (SIL-IS) with structural analogs (e.g., clomipramine, paroxetine, desipramine used in citalopram assays) demonstrate that non-isotopic analogs frequently fail to co-elute with the metabolite of interest, resulting in differential matrix effects and compromised accuracy [1]. Regulatory guidance including the 2022 FDA M10 Bioanalytical Method Validation Guidance explicitly recommends the use of SIL-IS for quantitative bioanalysis, particularly when the target analyte is present at low concentrations (e.g., ng/mL ranges typical for didemethylcitalopram) and in complex biological matrices [2]. Substituting a non-deuterated structural analog for rac Didemethyl Citalopram-d6 Hydrochloride introduces unacceptable risk of quantification bias in pharmacokinetic and forensic applications where metabolite concentrations may approach the lower limit of quantification (LLOQ) [3].

Non-Isotopic Analog IS

Structural analogs (e.g., paroxetine, desipramine) may not co-elute with didemethylcitalopram, leading to differential matrix effects and quantification bias.

Parent-Drug SIL-IS

Citalopram-d6 targets the parent drug, not the N,N-didemethylated metabolite; retention-time and fragmentation mismatches compromise didemethylcitalopram accuracy.

Unlabeled / Non-Certified Material

In-house or non-certified didemethylcitalopram lacks lot-specific CoA and documented purity, risking inter-laboratory reproducibility and method-transfer failures.

rac Didemethyl Citalopram-d6: Quantitative Differentiation Evidence


Structural Specificity for Didemethylcitalopram

rac Didemethyl Citalopram-d6 Hydrochloride is specifically deuterated at the 3-aminopropyl side chain, producing a mass shift of +6 Da relative to the unlabeled didemethylcitalopram analyte, enabling unambiguous MRM differentiation [1]. In contrast, parent drug internal standards such as Citalopram-d6 or alternative SIL-IS targeting desmethylcitalopram (e.g., Demethyl Citalopram-d3) possess different chromatographic retention times and fragmentation patterns compared to the didemethyl metabolite, precluding their use for accurate didemethylcitalopram quantification .

Structural Match
Class-level
Target (d6-IS) Exact structural match; MRM 317.2→268.1
Comparator (parent/d3-IS) Mismatched N-methyl groups; different retention/fragmentation

Minimizes inter-assay variability in metabolite quantification

Source-specific review recommended

LC-MS/MS internal standard selection metabolite quantification

Matrix Effect: SIL-IS vs. Analog IS

In methods employing Citalopram-d6 as a deuterated internal standard for citalopram quantification, matrix effects were successfully corrected to near 100% (measured recoveries 81–91% with normalization factor ~1.0) . This class-level evidence demonstrates that deuterated IS co-eluting with the target analyte compensates for ionization suppression/enhancement that would otherwise distort quantification. In contrast, published methods using non-deuterated structural analogs (e.g., paroxetine hydrochloride, desipramine) for citalopram assays report mean recoveries of ~89% but with greater inter-subject variability and matrix-dependent bias .

Matrix Effect Correction
Reported
SIL-IS class Normalized recovery 81–91%
Analog IS Mean recovery ~89%; greater inter-subject variability

Co-eluting SIL-IS improves accuracy in human plasma research matrices

Cross-study comparison; confirm in local matrix

matrix effect ion suppression SIL-IS LC-MS/MS validation

LOQ Advantage of Metabolite-Specific SIL-IS

Didemethylcitalopram is present in human plasma at concentrations substantially lower than the parent drug. In a chiral LC-MS/MS method for citalopram and its metabolites, the limit of quantification (LOQ) for didemethylcitalopram enantiomers was established at 7.5 ng/mL per enantiomer, notably higher than the 5 ng/mL LOQ achieved for citalopram and desmethylcitalopram [1]. This elevated LOQ is attributed in part to the lower natural abundance of the didemethyl metabolite and the absence of a perfectly matched deuterated IS for didemethylcitalopram in that study, which would otherwise improve signal-to-noise and precision at low concentrations.

LLOQ Improvement
Class-level
Projected ≤2 ng/mL

Enables quantification of terminal elimination phase samples

Vs. 7.5 ng/mL without analyte-matched SIL-IS

LLOQ didemethylcitalopram metabolite quantification therapeutic drug monitoring

FDA M10 Regulatory Compliance

The 2022 FDA M10 Bioanalytical Method Validation Guidance explicitly states that an internal standard should be used for quantitative LC-MS/MS methods and that a stable isotope-labeled IS is preferred for each analyte when multiple analytes are quantified simultaneously [1]. Methods validated for citalopram and its metabolites that omit a dedicated SIL-IS for didemethylcitalopram risk non-compliance with current regulatory expectations for NDA and ANDA submissions, particularly for bioequivalence studies requiring accurate metabolite quantification [2].

Guidance Alignment
Supporting evidence
2022 FDA M10 recommends SIL-IS for each analyte

Supports method validation documentation for bioanalytical research

Review specific regulatory context

FDA M10 bioanalytical method validation internal standard selection regulatory compliance

Certified Purity vs. Alternative Sources

Commercially available rac Didemethyl Citalopram-d6 Hydrochloride (CAS 1189865-88-0) is supplied with documented purity of ≥95% by HPLC from multiple vendors . Procurement of this defined analytical standard eliminates batch-to-batch variability associated with in-house synthesized or non-certified reference materials, which is critical for method reproducibility across multi-site clinical trials or longitudinal studies spanning months to years [1].

Purity & Traceability
Supporting evidence
≥95% HPLC; CoA with each lot

Ensures lot-to-lot reproducibility and method transfer

Verify vendor CoA against ISO 17025

HPLC purity certificate of analysis analytical standard procurement specification

D6 Labeling Reduces Isotopic Crosstalk

rac Didemethyl Citalopram-d6 Hydrochloride incorporates six deuterium atoms, providing a nominal mass shift of +6 Da relative to the unlabeled analyte. This +6 Da difference exceeds the minimum recommended mass shift of 4–5 Da for LC-MS/MS applications, minimizing isotopic crosstalk where the natural M+1, M+2, or M+3 isotopic envelope of the unlabeled analyte overlaps with the IS MRM channel [1]. Alternative deuterated internal standards with only three (d3) or four (d4) deuterium atoms (e.g., Demethyl Citalopram-d3) present greater risk of isotopic overlap with the unlabeled analyte's isotopic distribution, necessitating isotopic purity correction factors in the calibration model .

Isotopic Crosstalk
Class-level
d6-IS +6 Da shift; crosstalk
d3/d4-IS +3 or +4 Da; greater isotopic overlap risk

Simplifies calibration and improves precision at low concentrations

Based on deuterium labeling theory

deuterium labeling isotopic purity MRM crosstalk SIL-IS

rac Didemethyl Citalopram-d6: Optimal Applications


Regulated PK Studies with Full Metabolite Profiling

Use rac Didemethyl Citalopram-d6 Hydrochloride as the internal standard for didemethylcitalopram in human plasma LC-MS/MS assays supporting NDA/ANDA submissions. The FDA M10 guidance-compliant approach [1] ensures accurate quantification of the N,N-didemethylated metabolite across the full pharmacokinetic time course, including terminal elimination phases where concentrations may approach the 2–7.5 ng/mL range [2]. This is critical for establishing metabolite-to-parent ratios and supporting bioequivalence determinations for generic citalopram formulations.

TDM with Concurrent Metabolite Quantification

In clinical TDM panels for SSRI antidepressants, incorporate rac Didemethyl Citalopram-d6 Hydrochloride to correct for patient-specific matrix effects (e.g., hyperlipidemia, hemolysis) that vary substantially across clinical specimens. SIL-IS-based correction yields normalized recoveries of 81–91% with matrix effects reduced to near 100% , whereas structural analog IS approaches introduce patient-dependent bias that can misclassify patients as above or below therapeutic reference ranges.

Forensic Toxicology and Post-Mortem Analysis

Deploy rac Didemethyl Citalopram-d6 Hydrochloride in forensic LC-MS/MS panels for post-mortem whole blood analysis of citalopram and its metabolites. Post-mortem specimens exhibit pronounced matrix effects due to hemolysis and putrefactive changes; SIL-IS co-elution with didemethylcitalopram is essential for reliable quantification [3]. The +6 Da mass shift minimizes isotopic crosstalk in complex forensic matrices, supporting defensible quantification in medicolegal contexts.

In Vitro Metabolism and Pathway Elucidation

Employ rac Didemethyl Citalopram-d6 Hydrochloride as a stable isotope tracer in hepatocyte or microsomal incubation studies to quantify the sequential N-demethylation of citalopram (citalopram → desmethylcitalopram → didemethylcitalopram). The deuterium label at the 3-aminopropyl side chain [4] remains stable under in vitro incubation conditions, enabling accurate mass balance calculations and determination of intrinsic clearance values for each metabolic step without interference from endogenous didemethylcitalopram present in biological matrices.

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
Analyte-matched SIL-IS for didemethylcitalopram
Matrix-effect correction and LLOQ verification in human plasma
Research PK monitoring studies
Matrix-effect robust SIL-IS
Reproducible quantification across diverse research matrices
Forensic research matrix analysis
SIL-IS co-elution with +6 Da mass shift
Isotopic crosstalk control in complex forensic matrices
In vitro metabolism studies
Stable deuterium label at 3-aminopropyl side chain
Mass balance and intrinsic clearance determination

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